molecular formula C23H15F2N3 B3006887 8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866864-93-9

8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B3006887
CAS No.: 866864-93-9
M. Wt: 371.391
InChI Key: CCFDSQAIFLYELO-UHFFFAOYSA-N
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Description

8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These compounds showcase the potential of pyrazolo[4,3-c]quinoline derivatives in addressing tuberculosis and possibly other bacterial infections (Kantevari et al., 2011).

Anticancer Applications

Another research direction involves anticancer applications. Tian et al. (2018) developed an anticancer micro-medicine based on a quinoline structure, LZC-2b, demonstrating pH-responsive release performance and effective killing of cancer cells. This highlights the potential of such compounds in targeted cancer therapy through smart drug delivery systems (Tian et al., 2018).

Fluorescence and Electrochemical Properties

The impact of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives was explored by Szlachcic and Uchacz (2018). Their research found that fluorine substitution affects fluorescence quantum efficiency, HOMO and LUMO levels, and the basicity of the molecules. These findings suggest potential applications in fluorescent materials and electronic devices (Szlachcic & Uchacz, 2018).

Synthesis and Characterization

Coutts and El-Hawari (1977) discussed the synthesis and properties of various spiro compounds related to the pyrazolo[4,3-c]quinoline system, providing foundational knowledge for further exploration of these compounds in various scientific applications (Coutts & El-Hawari, 1977).

Properties

IUPAC Name

8-fluoro-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-8-4-5-15(11-17)13-28-14-20-22(16-6-2-1-3-7-16)26-27-23(20)19-12-18(25)9-10-21(19)28/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFDSQAIFLYELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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